![molecular formula C14H16N4O8 B14666965 Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate CAS No. 50838-94-3](/img/structure/B14666965.png)
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate is a chemical compound known for its unique structure and properties. It is a yellow crystalline solid that is soluble in most organic solvents but insoluble in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate is synthesized by reacting diethyl (2Z)-2-hydroxybut-2-enedioate with 2,4-dinitrophenylhydrazine . The reaction typically involves the following steps:
Preparation of diethyl (2Z)-2-hydroxybut-2-enedioate: This intermediate is prepared through the esterification of (2Z)-2-hydroxybut-2-enedioic acid.
Reaction with 2,4-dinitrophenylhydrazine: The diethyl (2Z)-2-hydroxybut-2-enedioate is then reacted with 2,4-dinitrophenylhydrazine under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions, forming hydrazones with aldehydes and ketones.
Nucleophilic Addition: The hydrazine moiety can undergo nucleophilic addition to carbonyl groups.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and other carbonyl-containing compounds.
Major Products
The major products formed from these reactions are hydrazones, which are characterized by the presence of a C=N bond .
Applications De Recherche Scientifique
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine moiety on the carbonyl carbon, followed by the elimination of water to form the C=N bond . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate: Known for its stability and vibrant color.
2,4-Dinitrophenylhydrazine: A precursor to various hydrazone derivatives and used in similar applications.
Diethyl (2Z)-2-hydroxybut-2-enedioate: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable hydrazone linkages and exhibit distinct chemical and biological properties.
Propriétés
Numéro CAS |
50838-94-3 |
|---|---|
Formule moléculaire |
C14H16N4O8 |
Poids moléculaire |
368.30 g/mol |
Nom IUPAC |
diethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioate |
InChI |
InChI=1S/C14H16N4O8/c1-3-25-13(19)8-11(14(20)26-4-2)16-15-10-6-5-9(17(21)22)7-12(10)18(23)24/h5-7,15H,3-4,8H2,1-2H3 |
Clé InChI |
JULJHHPMHVGLLS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
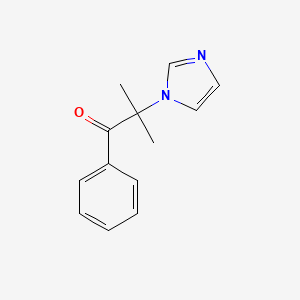
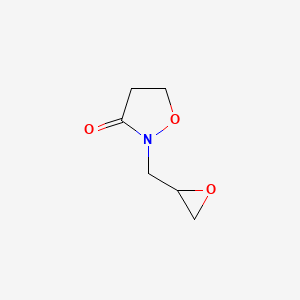
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)


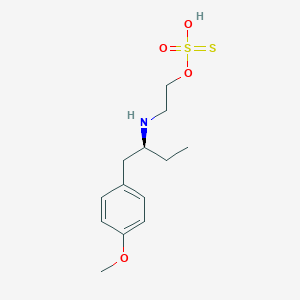
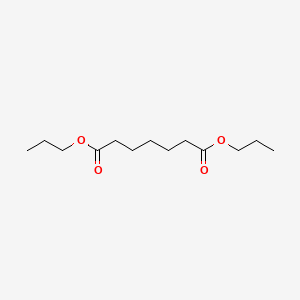
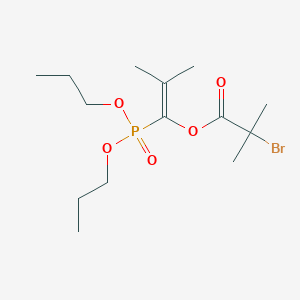


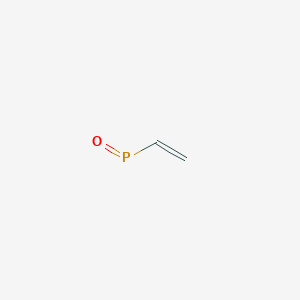
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
